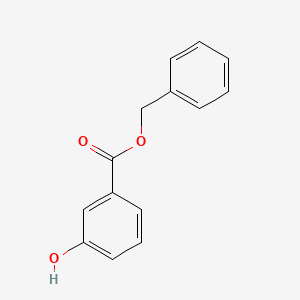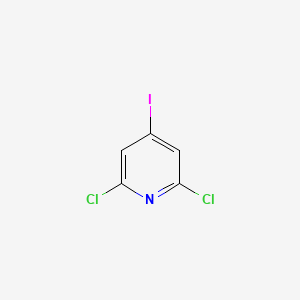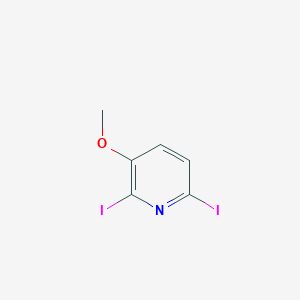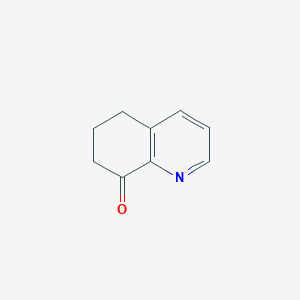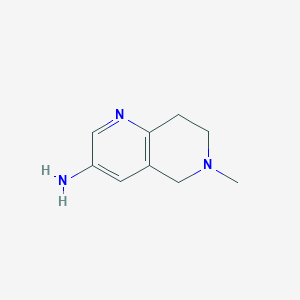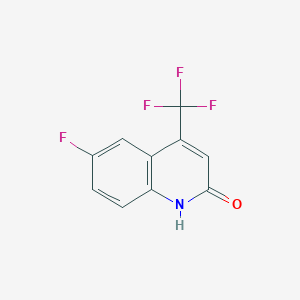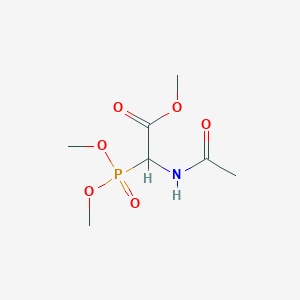
((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane, also known as 4-((4-FEPE)TMS), is a type of organosilicon compound1. This compound is a derivative of the organosilicon compound trimethylsilane (TMS), which is a common reagent used in organic synthesis1.
Synthesis Analysis
The compound has been used in the synthesis of fluoro-aromatic compounds through nucleophilic substitution, which is vital in pharmaceutical and agrochemical industries1. In Grignard syntheses, the trimethylsilyl group can protect the terminal ethynyl group, an important step in organic synthesis1. It’s used in the silylation of ethynyl and ethenyl derivatives, which is a crucial step in the modification of organic compounds1.
Molecular Structure Analysis
The molecular formula of ((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane is C19H17FSi1. The InChI Key is XBFCWOQPNQXDMH-UHFFFAOYSA-N1.
Chemical Reactions Analysis
The compound assists in forming crosslinked networks in materials, which is significant for developing advanced materials with specific properties1. It has been used in the synthesis of novel aromatic alkynyl silanes for liquid crystal displays, which are essential components in modern electronic devices1. This compound is involved in photoreactions leading to various organic products, crucial in understanding and developing photochemical processes1.
Physical And Chemical Properties Analysis
The molecular weight of((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane is 292.4 g/mol1. The InChI is 1S/C19H17FSi/c1-21(2,3)15-14-18-8-6-16(7-9-18)4-5-17-10-12-19(20)13-11-17/h6-13H,1-3H31.Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Synthesis of Fluoro-aromatic Compounds : The compound has been used in the synthesis of fluoro-aromatic compounds through nucleophilic substitution, which is vital in pharmaceutical and agrochemical industries (Zhang, Wen, & Du, 1990).
Grignard Reactions : In Grignard syntheses, the trimethylsilyl group can protect the terminal ethynyl group, an important step in organic synthesis (Eaborn, Thompson, & Walton, 1967).
Silylation in Organic Synthesis : It's used in the silylation of ethynyl and ethenyl derivatives, which is a crucial step in the modification of organic compounds (Jouikov & Salaheev, 1996).
Crosslinked Network Formation : The compound assists in forming crosslinked networks in materials, which is significant for developing advanced materials with specific properties (Srinivasan, Hedrick, Miller, & Pietro, 1997).
Material Science and Photoreactions
Liquid Crystal Property : It has been used in the synthesis of novel aromatic alkynyl silanes for liquid crystal displays, which are essential components in modern electronic devices (Srinivasa & Hariprasad, 2014).
Photoreactions in Organic Chemistry : This compound is involved in photoreactions leading to various organic products, crucial in understanding and developing photochemical processes (Park, 2007).
Hybrid Organic-Inorganic Networks : It's used in the synthesis of hybrid organic-inorganic materials, which have applications in various fields like coatings, sensors, and catalysts (Shea, Loy, & Webster, 1992).
Safety And Hazards
Orientations Futures
As ((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane is a type of organosilicon compound, it has potential in the fields of organic synthesis, materials science, and biochemistry1. Its future directions could include further exploration of its properties and potential applications in these fields.
Propriétés
IUPAC Name |
2-[4-[2-(4-fluorophenyl)ethynyl]phenyl]ethynyl-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FSi/c1-21(2,3)15-14-18-8-6-16(7-9-18)4-5-17-10-12-19(20)13-11-17/h6-13H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFCWOQPNQXDMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474301 |
Source


|
| Record name | ((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane | |
CAS RN |
910467-79-7 |
Source


|
| Record name | ((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

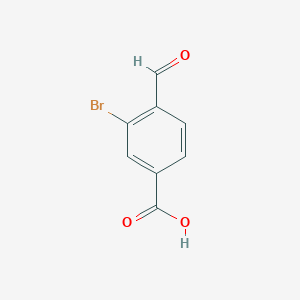
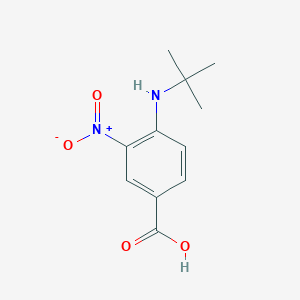
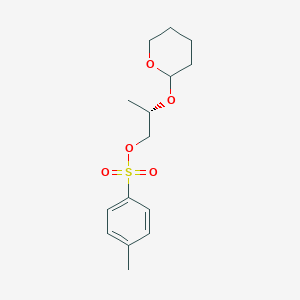
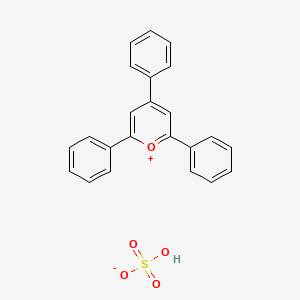
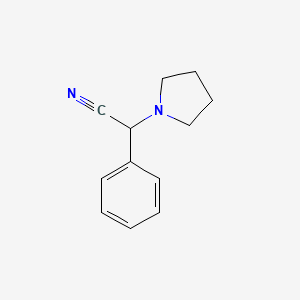
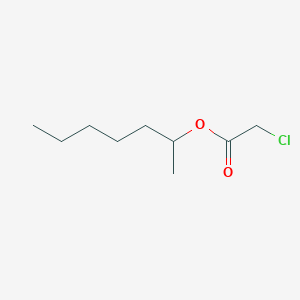
![Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1314711.png)
